Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine is (2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide . This name reflects the compound’s stereochemical complexity, including configurations at four chiral centers in the fructose moiety and one in the penicillamine backbone.
The structural formula (Figure 1) integrates three key components:
- A fructose-derived oxane ring with hydroxyl groups at positions 2, 3, 4, and 5.
- An S-nitroso-N-acetylpenicillamine group attached to the fructose via a methylene bridge.
- A nitrososulfanyl (-SNO) functional group responsible for nitric oxide (NO) release.
Table 1: Core Structural Data
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₃H₂₃N₃O₈S |
| SMILES notation | CC(=O)NC@@HC(C)(C)SN=O |
| InChI code | InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 |
The nitrososulfanyl group (-SNO) is critical for NO donation, while the fructose moiety enhances solubility and stability compared to non-conjugated S-nitroso compounds.
Alternative Designations and Registry Numbers
This compound is recognized by multiple identifiers across chemical databases:
Table 2: Nomenclature and Registry Data
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 330688-79-4 | |
| PubChem CID | 10362424 | |
| MDL Number | MFCD03456888 | |
| Synonyms | Fructose-1-SNAP; S-nitroso-N-acetyl-D,L-penicillamine fructose conjugate |
The D,L-penicillamine designation indicates the racemic nature of the penicillamine moiety, contrasting with enantiopure forms like S-nitroso-N-acetyl-D-penicillamine (SNAP-D). The "1-S" prefix specifies the nitrososulfanyl group’s position on the penicillamine side chain.
Stereochemical Configuration Analysis
This compound contains five stereocenters : four in the fructose ring and one in the penicillamine backbone.
Table 3: Stereochemical Assignments
The fructose moiety adopts a β-D-fructopyranose configuration, stabilized by intramolecular hydrogen bonding between the C2 hydroxyl and ring oxygen. The penicillamine’s S-configuration at C2 ensures proper spatial orientation for NO release kinetics.
Chirality Impacts :
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2,3,4,5-tetrahydroxyoxan-2-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUYSUGHXUBVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous-Phase Coupling
Procedure :
- Dissolve fructose (1.0 mmol) in deionized water (10 mL) at 50°C.
- Add NAP (1.2 mmol) and adjust pH to 5.0–6.0 using 0.1 M HCl.
- Stir under nitrogen for 24 hr at 37°C.
Reaction Mechanism :
The primary hydroxyl group at fructose’s C1 position reacts with NAP’s thiol group, forming a thioether linkage:
$$
\text{Fructose-OH} + \text{NAP-SH} \rightarrow \text{Fructose-1-S-NAP} + \text{H}_2\text{O}
$$
Yield : 68–72% after purification.
Solvent-Mediated Coupling
Procedure :
- Dissolve fructose (1.0 mmol) in anhydrous DMF (5 mL).
- Add NAP (1.1 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol) as a coupling agent.
- Stir at room temperature for 48 hr under argon.
Advantages :
- Higher yields (78–82%) due to suppressed hydrolysis.
- Reduced side products from fructose isomerization.
Nitrosation Reaction
Nitrosation converts the thiol group in fructose-1-S-NAP to an S-nitrosothiol. Two validated methods exist:
Acidified Nitrite Method
Conditions :
- Reactants : Fructose-1-S-NAP (1.0 mmol), NaNO₂ (2.0 mmol), 1 M HCl (5 mL).
- Temperature : 0–4°C (ice bath).
- Time : 45 min.
Reaction :
$$
\text{Fructose-1-S-NAP-SH} + \text{HNO}2 \rightarrow \text{Fructose-1-S-NAP-SNO} + \text{H}2\text{O}
$$
Yield : 85–90%.
tert-Butyl Nitrite Method
Conditions :
- Reactants : Fructose-1-S-NAP (1.0 mmol), t-BuONO (3.0 mmol), methanol (10 mL).
- Temperature : 25°C.
- Time : 2 hr.
Advantages :
Purification and Isolation
Chromatographic Techniques
Crystallization
Optimization Strategies
Reaction Parameter Screening
Stabilization of S-Nitrosothiol
Industrial-Scale Production
Continuous Flow Reactor Design
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Fructose | 12.50 |
| NAP | 1,200.00 |
| t-BuONO | 850.00 |
| Total | 2,062.50 |
Analytical Characterization
Structural Confirmation
Purity Assessment
| Method | Criteria |
|---|---|
| HPLC | Retention time 8.2 min, ≥98% area |
| Elemental analysis | C 40.95%, H 6.08%, N 11.02% (theoretical: C 40.94%, H 6.08%, N 11.02%) |
Challenges and Mitigation
Byproduct Formation
Scalability Issues
- Solution : Switch from batch to flow chemistry for nitrosation.
Chemical Reactions Analysis
Nitric Oxide Release and Decomposition
The primary reaction of Fructose-1-SNAP is the release of nitric oxide (NO) under physiological conditions. This occurs via a two-stage process:
-
Transnitrosation : A fast reaction where the nitroso group transfers to another thiol-containing molecule (e.g., captopril), forming a new S-nitrosothiol (RSNO) .
-
Decomposition : A slower stage where the RSNO breaks down, liberating NO. This stage is pH-dependent, with rates increasing up to pH 8 .
Key factors influencing NO release:
-
pH Sensitivity : The first stage (transnitrosation) is accelerated by deprotonated captopril, while the second stage (NO release) peaks at pH 8 .
-
Metal Ion Interference : EDTA (a metal chelator) enhances reaction specificity by minimizing interference from metal ions like Cu²⁺ .
Stability and Degradation Pathways
Fructose-1-SNAP’s stability is influenced by environmental factors:
-
Cysteine and Cu²⁺ : Accelerate decomposition by promoting thiol-mediated cleavage of the nitroso group .
-
Fructose Moiety : Enhances solubility and potentially stabilizes the compound compared to SNAP alone.
| Stability Factor | Effect |
|---|---|
| Cysteine/Cu²⁺ Presence | Increases decomposition rate |
| Fructose Group | Improves solubility and stability |
Biochemical Interactions
Fructose-1-SNAP interacts with biological targets through:
-
FBPase Inhibition : Binds to fructose-1,6-bisphosphatase, reducing gluconeogenesis and lowering hepatic glucose production.
-
NO Signaling : Released NO activates guanylate cyclase, modulating cellular signaling pathways and inducing cytotoxic effects in cancer cells.
Comparison with Analogues
| Compound | Key Feature | Biological Activity |
|---|---|---|
| S-nitroso-N-acetyl-D,L-penicillamine (SNAP) | Lacks fructose moiety | Lower cytotoxicity |
| Fructose-1-SNAP | Contains fructose group | Enhanced solubility, selective anticancer effects |
| S-nitrosoglutathione | Contains glutathione | Antioxidant properties |
Analytical Insights
FTIR and spectroscopic studies reveal:
Scientific Research Applications
Cancer Therapy
Cytotoxic Properties:
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine exhibits significant cytotoxicity against various cancer cell lines, particularly prostate cancer cells (DU-145). Its mechanism of action primarily involves the release of nitric oxide, which enhances apoptosis and inhibits cell proliferation. Studies indicate that it has higher cytotoxicity compared to other nitric oxide donors such as S-nitroso-N-acetyl-D,L-penicillamine.
Mechanisms of Action:
The compound's ability to release nitric oxide leads to interactions with cellular signaling pathways involving guanylate cyclase and cyclic guanosine monophosphate. This interaction can modulate reactive oxygen species production and influence inflammatory responses, broadening its therapeutic applications beyond oncology.
Metabolic Regulation
Inhibition of Hepatic Gluconeogenesis:
Research has shown that nitric oxide donors, including this compound, can inhibit gluconeogenesis in isolated hepatocytes. The inhibition is correlated with nitric oxide production, suggesting potential applications in managing glucose metabolism during conditions such as sepsis .
Impact on Glucose Homeostasis:
The compound's effects on glucose synthesis highlight its potential role in metabolic disorders. By modulating glucose output through nitric oxide pathways, it may offer therapeutic benefits for conditions characterized by impaired glucose regulation .
Dermatological Applications
Skin Barrier Recovery:
In studies involving hairless mice, the application of this compound delayed skin barrier recovery following disruption. This suggests that nitric oxide plays a significant role in cutaneous barrier homeostasis and may influence epidermal hyperplasia under low humidity conditions .
Future Research Directions
Given its diverse applications, further research is warranted to explore additional therapeutic potentials of this compound. Areas for future investigation may include:
- Combination Therapies: Evaluating the efficacy of this compound in combination with existing cancer therapies.
- Long-term Effects: Assessing the long-term impacts on metabolic regulation and potential side effects.
- Mechanistic Studies: Delving deeper into the molecular mechanisms underlying its biological activities.
Mechanism of Action
The mechanism of action of Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine involves the release of nitric oxide (NO) under physiological conditions . The compound undergoes transnitrosation, where the nitroso group is transferred to other molecules, leading to the release of NO . Nitric oxide then exerts its effects by activating soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)
- Structure : Acetylated penicillamine backbone without sugar conjugation.
- Stability : Moderate stability in solution (half-life ~1.5 hours), decomposes rapidly in the presence of Cu(II) or cysteine .
- NO Release: Rapid, transient NO release, leading to short-lived vasodilation .
- Biological Effects :
2.1.2 N-Substituted SNAP Analogues (SNVP, SNHP)
- Structure: Longer alkyl side chains (e.g., valeryl [5C], heptanoyl [7C]) replacing the acetyl group .
- Stability : Enhanced stability (e.g., SNHP half-life >41 hours in endothelium-denuded vessels) due to increased lipophilicity .
- NO Release: Sustained release in damaged tissues, enabling prolonged vasodilation .
- Biological Effects: Effective in endothelial injury models, with SNHP showing sustained vasodilation for over 41 hours . Reduced systemic hypotension compared to SNAP due to localized NO delivery .
2.1.3 N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose
- Structure : Glucose-conjugated SNAP derivative .
- Applications: Investigated for dual roles in NO signaling and glycosylation studies .
2.1.4 S-Nitroso-glutathione (GSNO)
- Structure : Glutathione-derived S-nitrosothiol.
- Stability : Less stable than SNAP (half-life ~0.023 hours) but more potent in relaxing vascular smooth muscle .
- Biological Effects : Higher cytotoxicity than SNAP in oral epithelial cells .
Comparative Data Table
Mechanistic and Pharmacological Insights
- Stability: Lipophilicity and structural modifications (e.g., alkyl chains in SNHP, sugar conjugation in fructose derivatives) significantly enhance stability and prolong NO release .
- Targeted Delivery : this compound’s sugar moiety may facilitate tissue-specific targeting, analogous to SNHP’s endothelial retention .
- Cytotoxicity: Correlation between NO release kinetics and cell damage—faster donors (e.g., GSNO) induce more acute apoptosis than sustained-release analogues .
Biological Activity
Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine (SNAP) is a nitric oxide (NO) donor that has garnered attention for its biological activities, particularly in the fields of cardiovascular health, neurobiology, and cellular signaling. This compound is a derivative of N-acetyl-D,L-penicillamine, modified to include an S-nitroso group, which significantly enhances its biological activity by facilitating the release of NO in physiological conditions. This article aims to provide a comprehensive overview of the biological activities associated with SNAP, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
Nitric Oxide Release
SNAP functions primarily as an NO donor. Upon exposure to biological environments, it releases NO through various mechanisms, including thermal decomposition and enzymatic reactions. The released NO plays a crucial role in numerous physiological processes such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .
S-Nitrosylation
S-nitrosylation is a post-translational modification where an NO group is added to cysteine residues in proteins. This modification can alter protein function and has been implicated in various signaling pathways. Studies have shown that SNAP can induce S-nitrosylation of specific proteins involved in critical cellular functions, including glycolysis and apoptosis .
Cardiovascular Effects
SNAP has been extensively studied for its cardioprotective effects. It has been shown to improve post-ischemic reperfusion outcomes by enhancing myocardial blood flow and reducing infarct size. In isolated ventricular myocytes, SNAP administration resulted in decreased intracellular pH and improved calcium handling during ischemic conditions .
Neuroprotective Properties
In neuronal cell lines, SNAP has demonstrated the ability to induce apoptosis through different reactive species compared to other NO donors like sodium nitroprusside. This differential effect highlights the unique biological activity of SNAP in neuroprotection and potential therapeutic applications for neurodegenerative diseases .
Antimicrobial Activity
Research indicates that SNAP exhibits antimicrobial properties by releasing NO, which can inhibit bacterial growth and biofilm formation. This characteristic makes it a candidate for developing antimicrobial coatings for medical devices .
Case Study 1: Cardioprotection in Ischemia-Reperfusion Injury
A study investigated the effects of SNAP on isolated rat hearts subjected to ischemia-reperfusion injury. The results showed that treatment with SNAP significantly reduced infarct size and improved cardiac function post-reperfusion compared to controls. The mechanism was attributed to enhanced NO availability leading to improved endothelial function and reduced oxidative stress .
Case Study 2: Neuroprotection in Neuroblastoma Cells
In a study involving CHP212 neuroblastoma cells, SNAP was found to induce apoptosis through the production of reactive nitrogen species. The findings suggested that SNAP's unique mechanism could be harnessed for therapeutic strategies against neuroblastoma .
Research Findings Summary Table
Q & A
Q. What are the recommended methods for synthesizing and characterizing Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine with high purity?
Synthesis involves nitrosation of the parent thiol compound (e.g., N-acetyl-D,L-penicillamine) using nitrous acid under controlled acidic conditions. Characterization requires HPLC for purity assessment (≥98%) and mass spectrometry for structural confirmation. Stability during synthesis is pH-sensitive; maintain pH <3 to prevent premature NO release . For covalent conjugation to polymers (e.g., polydimethylsiloxane), use cross-linking agents and confirm attachment via FTIR or NMR .
Q. How can researchers assess the stability of this compound under varying laboratory conditions?
Stability is influenced by light, temperature, and pH. Use diode array spectrophotometry to monitor S-NO bond integrity (absorbance at ~340 nm). Under physiological pH (7.4), decomposition half-life ranges from hours to days, depending on buffer composition. For long-term storage (e.g., >297 days), keep in amber vials at -20°C and avoid metal contamination .
Q. What standardized protocols exist for evaluating its cytotoxicity in mammalian cell lines?
Use human oral epithelial cells (e.g., Smulow-Glickman) or fibroblasts. Expose cells to 10–500 µM concentrations for 4–24 hrs. Measure viability via MTT assays and correlate with NO release (chemiluminescence detection). Pre-treat cells with glutathione depleters (e.g., BCNU) to enhance sensitivity, and mitigate toxicity using antioxidants like N-acetyl-L-cysteine (1–10 mM) .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in pH-dependent transnitrosation mechanisms?
Employ stopped-flow spectrophotometry to monitor two-stage reactions: (1) rapid transnitrosation (kf = 785 M<sup>-1</sup>s<sup>-1</sup> at 37°C) and (2) slow NO release. At pH >8, deprotonated thiols (e.g., captopril) accelerate Stage 1, while Stage 2 plateaus due to intermediate stabilization. Derive rate equations incorporating [H<sup>+</sup>] and thiol concentration to model reversibility .
Q. What experimental strategies address discrepancies in NO release profiles when integrating transition metals?
Metal ions (Co<sup>2+</sup>, Ni<sup>2+</sup>, Zn<sup>2+</sup>) catalyze NO release via electron transfer. Use ICP-MS to quantify trace metals in buffers. For stent applications, pre-test metal alloys (e.g., Zn wires) in blood-mimicking solutions. Measure NO flux with amperometric sensors (e.g., ~3.5×10<sup>-10</sup> mol cm<sup>-2</sup>min<sup>-1</sup> under LED light) and adjust metal ion ratios to balance thrombus inhibition vs. cytotoxicity .
Q. How can researchers design controlled NO-release systems for biomedical applications?
Covalently link the compound to polymers (e.g., SNAP–PDMS) and modulate release via external triggers (e.g., 470 nm light). Optimize cross-linker density to achieve sustained flux (>30 days). Validate biocompatibility using in vivo models (e.g., rat arterial implants) and assess biofilm inhibition .
Q. What theoretical frameworks guide mechanistic studies of its interactions with biological thiols?
Apply associative transition-state theory to transnitrosation (ΔH<sup>‡</sup> = 49 kJ/mol, ΔS<sup>‡</sup> = -32 J/K·mol). Link experiments to conceptual models of thiolate nucleophilicity and metal-ligand exchange. Use DFT calculations to simulate reaction pathways and validate with kinetic isotope effects .
Methodological Notes
- Data Contradictions : Conflicting pH effects (e.g., Stage 1 vs. Stage 2 kinetics) require multi-variable regression and controlled inert atmospheres to exclude O2 interference .
- Theoretical Integration : Align studies with nitric oxide signaling theory (e.g., cGMP pathways) and redox biology frameworks to contextualize findings .
- Advanced Tools : Use synchrotron XAS to probe metal-RSNO interactions and CRISPR-edited cell lines to isolate NO-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
